

# Use of 2-Amino-4-bromo-5-fluorophenol in medicinal chemistry

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## Compound of Interest

Compound Name: 2-Amino-4-bromo-5-fluorophenol

Cat. No.: B576785

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An In-Depth Guide to the Strategic Use of **2-Amino-4-bromo-5-fluorophenol** in Modern Medicinal Chemistry

## Authored by a Senior Application Scientist

The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of modern drug design. Among the vast arsenal of building blocks available to medicinal chemists, **2-Amino-4-bromo-5-fluorophenol** stands out as a uniquely versatile and powerful starting material. Its trifunctional nature—an aniline, a phenol, and a specifically substituted bromo-fluoro aromatic ring—provides a rich platform for constructing complex, biologically active molecules. This guide offers an in-depth exploration of its applications, supported by field-proven insights and detailed protocols, to empower researchers in the synthesis of next-generation therapeutics.

The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.<sup>[1]</sup> The amino and hydroxyl groups provide critical points for hydrogen bonding and further structural elaboration, making this compound a highly sought-after intermediate in the synthesis of targeted therapies, particularly in oncology.

## Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of **2-Amino-4-bromo-5-fluorophenol** are summarized below.

Property	Value	Source
CAS Number	1016234-89-1	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrFNO	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	206.01 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Powder or crystals	<a href="#">[4]</a>
Purity	Typically ≥98%	<a href="#">[4]</a> <a href="#">[5]</a>
Storage	Sealed in dry, room temperature conditions	<a href="#">[4]</a> <a href="#">[5]</a>
InChI Key	MGQHWQPZDBGSTR-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>

## Core Application: A Scaffold for Kinase Inhibitor Synthesis

A primary application of **2-Amino-4-bromo-5-fluorophenol** is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[\[6\]](#)[\[7\]](#) Small molecules that can inhibit specific kinases have therefore become a major class of anticancer drugs.

The structure of **2-Amino-4-bromo-5-fluorophenol** is pre-disposed for elaboration into potent kinase inhibitors for several reasons:

- The Amino Group: The aniline nitrogen serves as a crucial hydrogen bond donor, often interacting with the "hinge region" of the kinase active site, a key determinant of binding affinity.[\[7\]](#)
- The Bromine Atom: This site is ideal for introducing molecular complexity via cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for forming carbon-

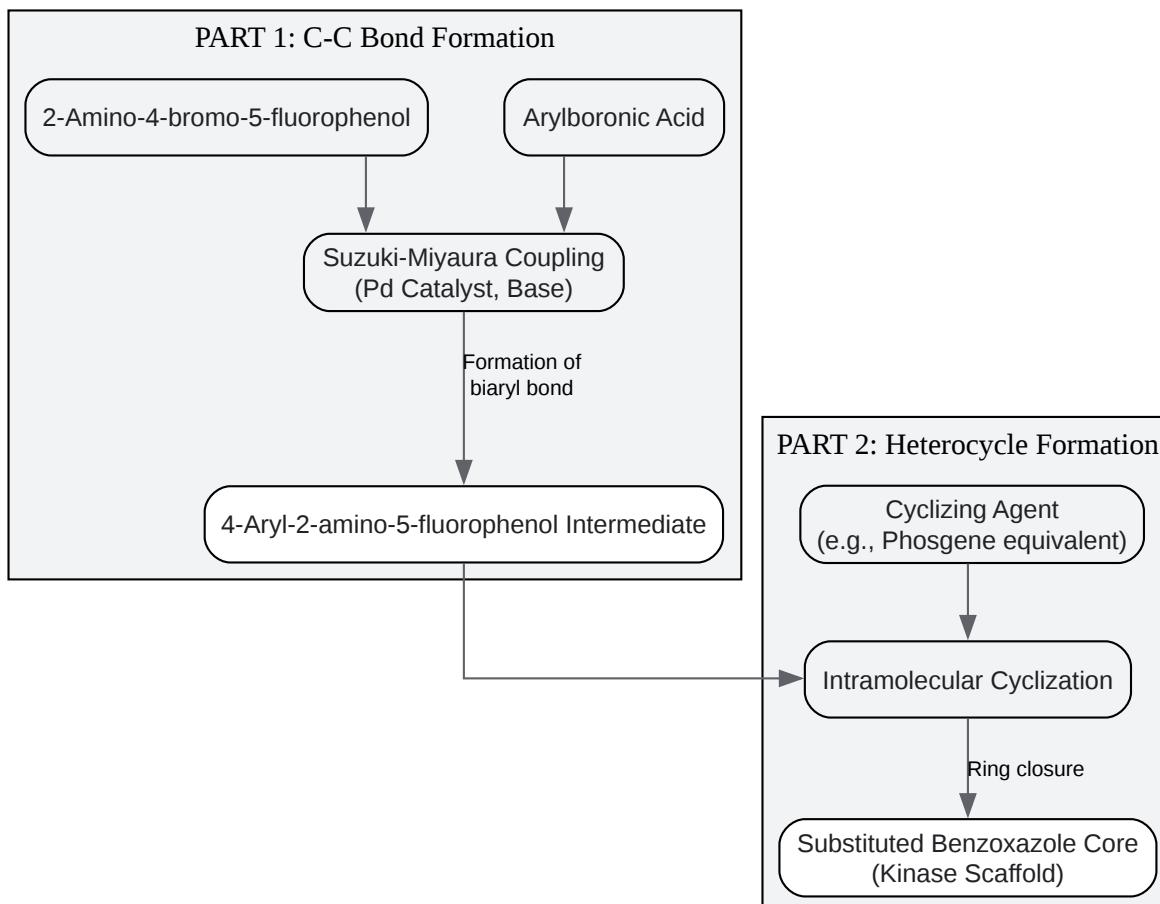
carbon bonds, allowing for the attachment of various aromatic and heteroaromatic rings to explore the solvent-exposed regions of the ATP-binding pocket.[1][7]

- The Fluorine Atom: Fluorine's high electronegativity can modulate the pKa of the adjacent amino and hydroxyl groups, influencing binding interactions. Furthermore, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[8]

The following sections provide detailed protocols for a typical two-step synthesis, transforming **2-Amino-4-bromo-5-fluorophenol** into a core heterocyclic scaffold common in kinase inhibitors.

## Experimental Workflow Overview

The following diagram outlines the synthetic strategy, starting with a Suzuki-Miyaura cross-coupling to install a desired aryl group, followed by a cyclization reaction to form a functionalized benzoxazole, a privileged scaffold in medicinal chemistry.

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Caption: Synthetic workflow from starting material to a benzoxazole core.

## Detailed Experimental Protocols

**Trustworthiness Note:** The following protocols are generalized frameworks. Researchers must adapt reaction times, temperatures, and purification methods based on the specific substrates used. All reactions involving palladium catalysts and anhydrous solvents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.

## Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of **2-Amino-4-bromo-5-fluorophenol** with a generic arylboronic acid.

### Materials & Reagents:

- **2-Amino-4-bromo-5-fluorophenol** (1.0 mmol, 1.0 eq)
- Arylboronic acid (1.2 mmol, 1.2 eq)
- Palladium(II) acetate [ $\text{Pd}(\text{OAc})_2$ ] (0.02 mmol, 2 mol%)
- Triphenylphosphine [ $\text{PPh}_3$ ] (0.08 mmol, 8 mol%) or other suitable phosphine ligand
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous (2.0 mmol, 2.0 eq)
- 1,4-Dioxane, anhydrous (5 mL)
- Water, degassed (1 mL)
- Round-bottom flask, condenser, magnetic stirrer, and inert gas setup

### Procedure:

- To a dry round-bottom flask, add **2-Amino-4-bromo-5-fluorophenol** (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
- Add the palladium catalyst and phosphine ligand to the flask.
- Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
- Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
- Upon completion, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
- Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-amino-5-fluorophenol intermediate.<sup>[1]</sup>

**Causality Insight:** The use of a palladium catalyst in a low oxidation state, stabilized by a phosphine ligand, is essential for the catalytic cycle. The base ( $\text{K}_2\text{CO}_3$ ) is required to activate the boronic acid for transmetalation to the palladium center. The inert atmosphere is critical to prevent the oxidation of the  $\text{Pd}(0)$  species, which would render the catalyst inactive.

## Protocol 2: Benzoxazole Ring Formation

This protocol describes the cyclization of the aminophenol intermediate to form a benzoxazole ring, a common core in bioactive molecules.

### Materials & Reagents:

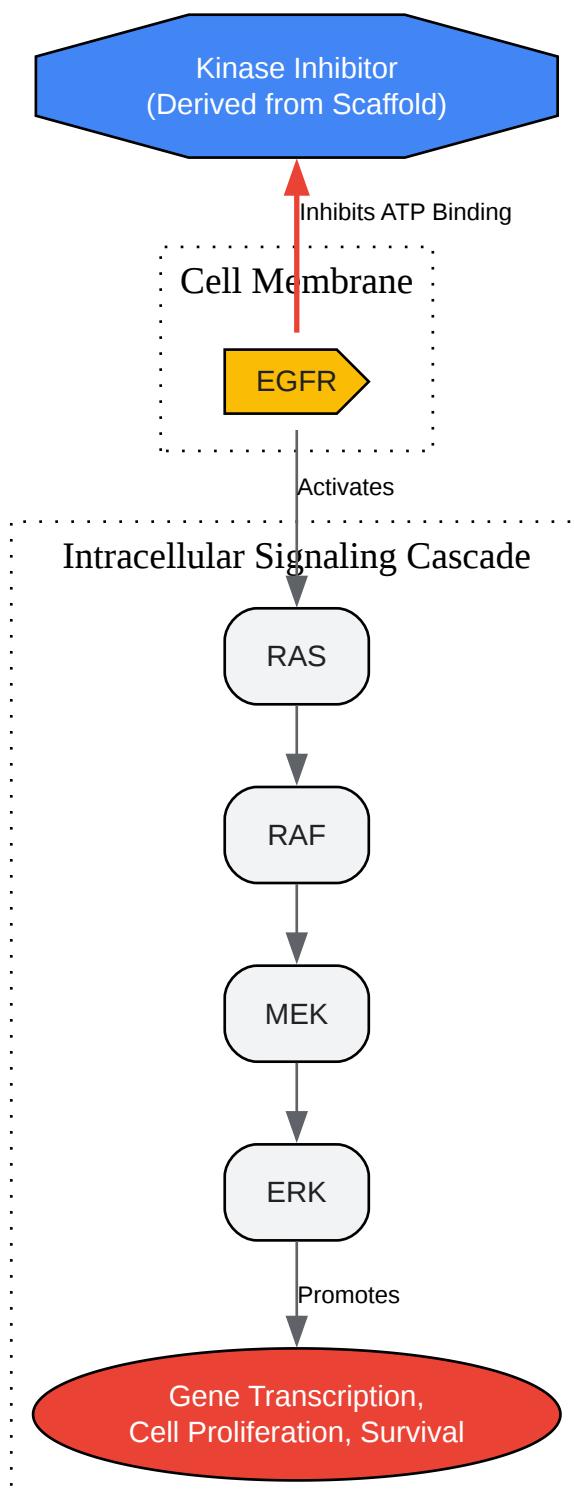
- 4-Aryl-2-amino-5-fluorophenol intermediate (1.0 mmol, 1.0 eq)
- Triphosgene (0.4 mmol, 0.4 eq) or 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol, 1.1 eq)
- Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable base (2.2 mmol, 2.2 eq)
- Tetrahydrofuran (THF), anhydrous (10 mL)
- Round-bottom flask, magnetic stirrer, and inert gas setup

### Procedure:

- Dissolve the 4-aryl-2-amino-5-fluorophenol intermediate in anhydrous THF in a dry round-bottom flask under an inert atmosphere.
- If using triphosgene, cool the solution to 0 °C and slowly add a solution of triphosgene in THF. Then, add triethylamine dropwise and allow the reaction to warm to room temperature.
- If using CDI, add it directly to the solution at room temperature and stir.
- Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography or recrystallization to obtain the final benzoxazole scaffold.

## Biological Context: Targeting a Signaling Pathway

The synthesized benzoxazole scaffold can be further functionalized to create potent inhibitors of specific kinases. For example, many inhibitors target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose signaling pathway is often hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.

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Caption: Simplified EGFR signaling pathway and TKI inhibition mechanism.

An inhibitor derived from our **2-Amino-4-bromo-5-fluorophenol** scaffold would be designed to bind to the ATP pocket of the EGFR kinase domain, preventing its activation and halting the downstream signaling cascade that drives tumor growth.[6]

## Conclusion

**2-Amino-4-bromo-5-fluorophenol** is a high-value, strategically functionalized building block for modern medicinal chemistry. Its unique arrangement of reactive sites allows for the efficient and modular synthesis of complex molecular architectures. The protocols and strategic insights provided herein demonstrate its utility in producing precursors for important therapeutic agents, particularly kinase inhibitors in the field of oncology. This guide serves as a practical resource for researchers and professionals dedicated to the discovery and development of novel, effective medicines.[6]

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